

A Technical Guide to the Primary Structure and Catalytic Site of Proteinase K

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For Researchers, Scientists, and Drug Development Professionals

Abstract: Proteinase K is a broad-spectrum serine protease belonging to the subtilisin family (S8), originally isolated from the fungus Parengyodontium album.[1][2] Its remarkable ability to digest a wide variety of proteins, even under denaturing conditions, has made it an indispensable tool in molecular biology for the purification of nucleic acids.[3] This guide provides a detailed examination of the primary structure of Proteinase K and the molecular architecture of its catalytic site, which are fundamental to its robust proteolytic activity. We will explore the key amino acid residues, the catalytic mechanism, and the experimental protocols used to elucidate these features.

Primary Structure

The primary structure of a protein refers to the linear sequence of amino acids linked by peptide bonds.[4] This sequence dictates the protein's folding into its functional three-dimensional conformation. The mature Proteinase K enzyme is a single polypeptide chain.[1]

Amino Acid Sequence and Structural Features

Proteinase K is synthesized as a zymogen, an inactive precursor, which includes an N-terminal propertide that is cleaved off to yield the active enzyme.[5] This propertide is crucial for the correct folding of the protease.[5] The mature enzyme has a molecular weight of approximately 28.9 kDa.[1][2]



Key structural features identified within its primary sequence include:

- Two Disulfide Bonds: Formed between cysteine residues Cys34-Cys123 and Cys178-Cys249, which contribute significantly to the stability of its tertiary structure.
- Calcium Binding Sites: Proteinase K has two binding sites for Ca²⁺ ions. While not directly involved in catalysis, these ions are crucial for the enzyme's thermal stability and protection against autolysis.[1][6] The enzyme retains proteolytic activity in the presence of chelating agents like EDTA, although its stability is reduced.[1]

Quantitative Data Summary

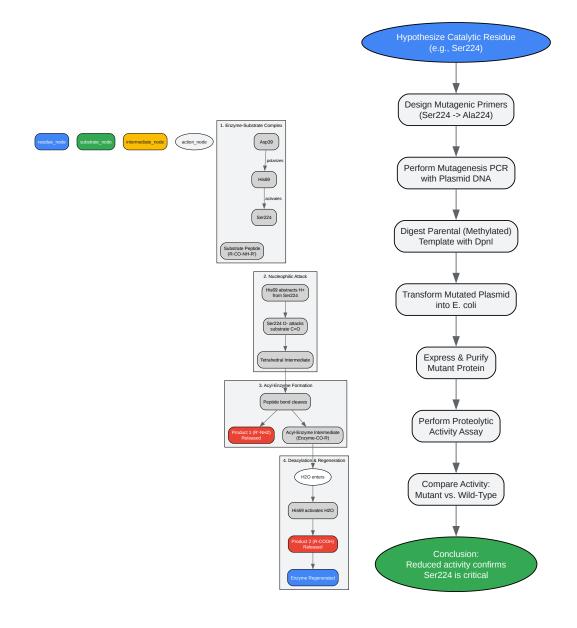
The table below summarizes the key quantitative attributes of the mature Proteinase K enzyme.

Property	Value	Reference
Molecular Weight	~28.9 kDa	[1][2]
Catalytic Triad Residues	Asp39, His69, Ser224	[2][7][8]
Disulfide Bonds	Cys34-Cys123, Cys178- Cys249	[6]
Substrate Recognition Sites	Residues 99-104 and 132-136	[7][8]
Optimal pH Range	7.5 - 12.0	[7]

Visualization of Proteinase K Primary Structure

The following diagram illustrates the linear sequence of the mature Proteinase K, highlighting the positions of the catalytic triad residues and the cysteine residues that form stabilizing disulfide bonds.





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